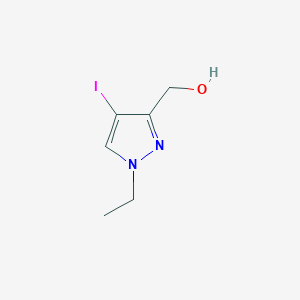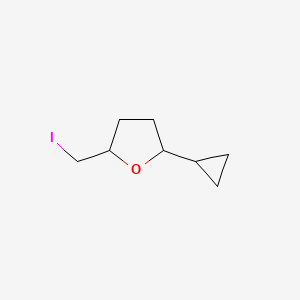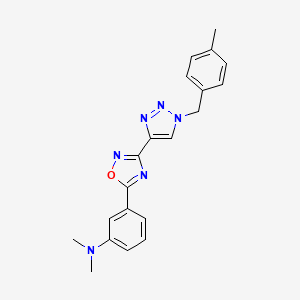![molecular formula C15H22N2O4 B2877413 6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1552165-81-7](/img/structure/B2877413.png)
6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known by several names, including EMD 534085, and has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential applications in various fields of research.
Scientific Research Applications
Antileishmanial Activity
Research has shown that compounds with modifications on the quinoline ring, similar to the structure of interest, exhibit antileishmanial activity. Studies on 8-aminoquinolines against Leishmania tropica within human macrophages in vitro have highlighted the potential of such compounds in treating leishmaniasis. The activity of these compounds depends on the specific substitutions on the quinoline ring, indicating a path for synthesizing derivatives with enhanced antileishmanial properties (Berman & Lee, 1983).
Synthesis and Chemical Studies
The compound's synthesis and its derivatives have been extensively studied, revealing insights into their chemical properties and potential applications. For instance, practical synthesis methods have been developed for related compounds, demonstrating the versatility and adaptability of these chemical structures for various synthetic routes (Shirasaka et al., 1990).
Neuropharmacological Potential
Research on methoxylated tetrahydroisoquinolinium derivatives has explored their affinity for apamin-sensitive binding sites, suggesting a role in modulating neuropharmacological targets. Such studies open avenues for developing novel neurological drugs based on modifications of the tetrahydroquinoline core structure (Graulich et al., 2006).
Tubulin Polymerization Inhibition
Compounds structurally related to the one of interest have been investigated for their ability to inhibit tubulin polymerization, a crucial mechanism for anticancer activity. These studies have led to the identification of derivatives with potent cytostatic activity, emphasizing the compound's relevance in cancer research (Gastpar et al., 1998).
Catalytic Asymmetric Synthesis
The tetrahydroisoquinoline alkaloid biosynthesis employs derivatives of the compound as amino acid building blocks, showcasing its significance in the synthesis of natural products and potential drugs. Catalytic asymmetric synthetic routes have been developed, underlining the compound's utility in complex organic synthesis (Tanifuji et al., 2016).
Properties
IUPAC Name |
6-[2-hydroxy-3-(2-methoxyethylamino)propoxy]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-7-6-16-9-12(18)10-21-13-3-4-14-11(8-13)2-5-15(19)17-14/h3-4,8,12,16,18H,2,5-7,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZJMSMDTFSYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(COC1=CC2=C(C=C1)NC(=O)CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide](/img/structure/B2877330.png)
![2-[(Prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2877333.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2877337.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2877339.png)




![4-cyano-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2877348.png)
![3-ethyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2877349.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)

